N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and an indazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3,5-trimethyl-1H-pyrazole precursor. This can be achieved through the condensation of acetylacetone with hydrazine, followed by methylation.
The next step involves the formation of the indazole ring. This can be synthesized from o-phenylenediamine and carboxylic acid derivatives under cyclization conditions. The final step is the coupling of the pyrazole and indazole moieties through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole or indazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxylate
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-sulfonamide
Uniqueness
This compound is unique due to its specific combination of the pyrazole and indazole rings, which may confer distinct biological activities compared to other similar compounds. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O/c1-9-12(10(2)20(3)19-9)8-16-15(21)14-11-6-4-5-7-13(11)17-18-14/h4-7H,8H2,1-3H3,(H,16,21)(H,17,18) |
InChI Key |
CHTFGDYEXKIHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
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